molecular formula C24H28N2O3 B1195026 2-Ketodoxapram CAS No. 42595-88-0

2-Ketodoxapram

Numéro de catalogue: B1195026
Numéro CAS: 42595-88-0
Poids moléculaire: 392.5 g/mol
Clé InChI: LLCHHQQQMSDZLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ketodoxapram: est un métabolite du stimulant respiratoire doxapram. Il a suscité un intérêt pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la fibrillation auriculaire. Ketodoxapram est connu pour sa capacité à inhiber des canaux ioniques spécifiques, ce qui en fait un candidat prometteur pour diverses applications médicales .

Applications De Recherche Scientifique

Le ketodoxapram a un large éventail d'applications en recherche scientifique:

Mécanisme d'action

Le ketodoxapram exerce ses effets principalement en inhibant des canaux ioniques spécifiques, tels que TASK-1 et TASK-3. Ces canaux sont impliqués dans le maintien du potentiel de membrane au repos et la régulation de l'excitabilité cellulaire. En inhibant ces canaux, le ketodoxapram peut moduler les potentiels d'action cardiaques, ce qui le rend utile dans le traitement de la fibrillation auriculaire .

Analyse Biochimique

Biochemical Properties

2-Ketodoxapram plays a significant role in biochemical reactions, particularly in the inhibition of specific ion channels. It has been shown to strongly inhibit TASK-1 and TASK-3 channels, with an IC50 of 0.8 μM and 1.5 μM, respectively . These channels are involved in maintaining the resting membrane potential and regulating cellular excitability. The inhibition of these channels by this compound can lead to the termination of atrial fibrillation by restoring normal sinus rhythm . Additionally, this compound interacts with various proteins and enzymes involved in its metabolism, including cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In cardiomyocytes, it has been observed to reduce the burden of atrial fibrillation by inhibiting TASK-1 channels . This inhibition leads to the prolongation of the action potential duration, thereby stabilizing the cardiac rhythm. Furthermore, this compound influences cell signaling pathways by modulating ion channel activity, which can impact gene expression and cellular metabolism . The compound’s effects on respiratory cells include stimulation of the carotid body chemoreceptors, leading to increased respiratory drive .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ion channels and chemoreceptors. By inhibiting TASK-1 and TASK-3 channels, this compound alters the membrane potential and reduces cellular excitability . This inhibition is achieved through binding to specific sites on the ion channels, preventing the flow of potassium ions. Additionally, this compound stimulates the carotid body chemoreceptors, which in turn activate the respiratory centers in the brainstem . This dual mechanism of action contributes to its therapeutic effects in both cardiac and respiratory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits a terminal half-life of approximately 1.71 hours, indicating its relatively rapid clearance from the system . Stability studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in animal models have demonstrated sustained efficacy in reducing atrial fibrillation burden without significant adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In porcine models, intravenous administration of 1 mg/kg of this compound has been shown to significantly reduce atrial fibrillation burden . Higher doses may lead to increased efficacy but also pose a risk of adverse effects such as excessive inhibition of ion channels and potential toxicity . It is crucial to determine the optimal dosage that balances therapeutic benefits with minimal side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways involve phase I reactions, including hydroxylation and dealkylation, followed by phase II reactions such as glucuronidation . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transport proteins. The compound exhibits a brain-to-plasma ratio of 0.065, indicating limited crossing of the blood-brain barrier . This restricted distribution to the brain may reduce the risk of central nervous system side effects. Additionally, this compound binds to plasma proteins, which can affect its bioavailability and distribution within the body .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ion channels and other target proteins . The compound does not exhibit significant accumulation in specific organelles, suggesting a diffuse distribution within the cytoplasmic compartment. Post-translational modifications and targeting signals do not appear to play a significant role in its subcellular localization .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du ketodoxapram implique généralement l'oxydation du doxapram. Ce processus peut être réalisé en utilisant divers agents oxydants dans des conditions contrôlées. Une méthode courante implique l'utilisation de permanganate de potassium ou de trioxyde de chrome en milieu acide. La réaction est effectuée à une plage de températures de 0 à 25 °C pour assurer l'oxydation sélective du groupe alcool secondaire du doxapram afin de former du ketodoxapram.

Méthodes de production industrielle

La production industrielle du ketodoxapram suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Le ketodoxapram subit plusieurs types de réactions chimiques, notamment:

    Oxydation: Comme mentionné, le ketodoxapram est formé par l'oxydation du doxapram.

    Réduction: Il peut être réduit en doxapram en utilisant des agents réducteurs comme le borohydrure de sodium.

    Substitution: Le ketodoxapram peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe carbonyle.

Réactifs et conditions courants

    Oxydation: Permanganate de potassium, trioxyde de chrome, milieu acide.

    Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Substitution: Nucléophiles tels que les amines ou les alcools en conditions basiques.

Produits principaux

    Oxydation: Ketodoxapram.

    Réduction: Doxapram.

    Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Mécanisme D'action

Ketodoxapram exerts its effects primarily by inhibiting specific ion channels, such as TASK-1 and TASK-3. These channels are involved in maintaining the resting membrane potential and regulating cellular excitability. By inhibiting these channels, ketodoxapram can modulate cardiac action potentials, making it useful in the treatment of atrial fibrillation .

Comparaison Avec Des Composés Similaires

Le ketodoxapram est souvent comparé à son composé parent, le doxapram, et à d'autres inhibiteurs de canaux ioniques similaires:

Composés similaires

  • Doxapram
  • Bupivacaïne
  • Lidocaïne

Les propriétés uniques du ketodoxapram, telles que son inhibition spécifique des canaux ioniques et son profil pharmacocinétique, en font un composé précieux pour des recherches plus poussées et une utilisation thérapeutique potentielle.

Propriétés

IUPAC Name

4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCHHQQQMSDZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962591
Record name 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42595-88-0
Record name 2-Ketodoxapram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AHR-5955
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ketodoxapram
Reactant of Route 2
Reactant of Route 2
2-Ketodoxapram
Reactant of Route 3
Reactant of Route 3
2-Ketodoxapram
Reactant of Route 4
2-Ketodoxapram
Reactant of Route 5
2-Ketodoxapram
Reactant of Route 6
Reactant of Route 6
2-Ketodoxapram
Customer
Q & A

Q1: What is the significance of studying 2-ketodoxapram alongside doxapram?

A1: Doxapram is metabolized in the body to form this compound. [] Understanding the pharmacokinetics of both the parent drug and its active metabolite is crucial because this compound may contribute to the overall therapeutic effect of doxapram. Studying both compounds allows researchers to assess their individual contributions to efficacy and potential side effects.

Q2: What analytical methods have been developed to study the pharmacokinetics of doxapram and this compound?

A2: Researchers have developed a highly sensitive and specific ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay to simultaneously quantify doxapram and this compound in biological samples. [] This method allows for accurate measurement of both compounds in plasma and tissues, enabling comprehensive pharmacokinetic studies. This method demonstrated a low limit of quantification for both doxapram and this compound in both plasma and brain tissue. [] Additionally, a gas chromatography method has been developed for the simultaneous determination of doxapram and this compound specifically in the plasma of neonates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.